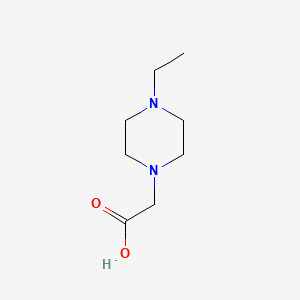

2-(4-Ethylpiperazin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEHSFSWKSCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390328 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672285-91-5 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Ethylpiperazin-1-yl)acetic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of this compound, a key building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure, frequently found in a wide array of biologically active compounds and marketed drugs, including antidepressants, antihistamines, and anticancer agents.[1][2] The strategic introduction of an acetic acid moiety onto the N-4 position of ethylpiperazine creates a versatile bifunctional molecule, primed for further elaboration in drug discovery programs, such as in the synthesis of GlyT-1 inhibitors or other complex pharmaceutical agents.[3]

This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and provide a self-validating protocol grounded in established chemical literature.

Strategic Overview of Synthesis: A Mechanistic Perspective

The most direct and industrially scalable approach to this compound is the nucleophilic substitution (SN2) reaction involving the N-alkylation of 1-ethylpiperazine. Two primary variations of this strategy are prevalent, each with distinct advantages concerning reagent handling, reaction control, and purification.

-

Route A: Direct Alkylation with a Haloacetic Acid. This involves the direct reaction of 1-ethylpiperazine with an α-haloacetic acid, such as chloroacetic acid.

-

Route B: Alkylation with a Haloacetate Ester followed by Hydrolysis. This two-step sequence first involves alkylating 1-ethylpiperazine with an ester like ethyl chloroacetate to form an intermediate ester, which is subsequently hydrolyzed to yield the target carboxylic acid.

While Route A appears more atom-economical, Route B is often preferred in practice. The intermediate ester, ethyl 2-(4-ethylpiperazin-1-yl)acetate, is typically less polar and more readily purified by standard techniques like flash chromatography compared to the final, more polar, and potentially zwitterionic, carboxylic acid product.[4] Furthermore, the reaction with the ester can be cleaner, avoiding potential side reactions associated with the free acid. This guide will focus on the detailed execution of Route B.

Core Mechanism: The SN2 N-Alkylation

The foundational reaction is a classic bimolecular nucleophilic substitution. The secondary amine nitrogen on 1-ethylpiperazine acts as the nucleophile, attacking the electron-deficient α-carbon of the ethyl chloroacetate. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group. The presence of a mild base is crucial to scavenge the HCl generated in situ (if starting from a salt) or to drive the equilibrium forward.[5]

Caption: The SN2 mechanism for N-alkylation of 1-ethylpiperazine.

Recommended Synthesis Protocol: Two-Step Alkylation and Hydrolysis

This protocol provides a robust and reproducible method for synthesizing the title compound with high purity. It is based on established N-alkylation and saponification procedures widely reported for analogous structures.[4][6][7]

Step 1: Synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)acetate

This step involves the N-alkylation of 1-ethylpiperazine with ethyl chloroacetate using potassium carbonate as a base and acetonitrile as the solvent. The addition of a catalytic amount of potassium iodide can accelerate the reaction via the in-situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction).[8]

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-Ethylpiperazine | 5308-25-8 | 114.19 | 10.0 g | 0.0876 | 1.0 |

| Ethyl Chloroacetate | 105-39-5 | 122.55 | 12.8 g (10.9 mL) | 0.104 | 1.2 |

| Potassium Carbonate | 584-08-7 | 138.21 | 24.2 g | 0.175 | 2.0 |

| Potassium Iodide | 7681-11-0 | 166.00 | 1.45 g | 0.00876 | 0.1 |

| Acetonitrile (ACN) | 75-05-8 | - | 200 mL | - | - |

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethylpiperazine (10.0 g, 0.0876 mol), anhydrous potassium carbonate (24.2 g, 0.175 mol), and potassium iodide (1.45 g, 0.00876 mol).

-

Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Stir the suspension to ensure good mixing.

-

Reagent Addition: Slowly add ethyl chloroacetate (10.9 mL, 0.104 mol) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or GC-MS.

-

Workup: After the reaction is complete (as indicated by the consumption of 1-ethylpiperazine), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-ethylpiperazin-1-yl)acetate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage (1-2%) of triethylamine to prevent the product from streaking on the column. A similar protocol for a related compound yielded the pure product in high yield (~95%).[4]

Step 2: Hydrolysis to this compound

The purified intermediate ester is hydrolyzed to the final carboxylic acid using standard saponification conditions.

Caption: Workflow for the hydrolysis of the intermediate ester.

-

Setup: Place the purified ethyl 2-(4-ethylpiperazin-1-yl)acetate (assuming ~15.0 g, 0.075 mol from the previous step) into a 500 mL round-bottom flask with a magnetic stir bar.

-

Solvent and Base: Dissolve the ester in a mixture of 150 mL of methanol and 50 mL of water. To this solution, add a solution of sodium hydroxide (6.0 g, 0.15 mol, 2.0 eq) in 20 mL of water.

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification and Isolation: Dilute the remaining aqueous solution with 100 mL of water. Cool the solution in an ice bath and carefully adjust the pH to approximately 6-7 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate as a white solid.

-

Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold organic solvent like acetone to facilitate drying. Dry the product under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical methods should be employed.[9][10][11]

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the piperazine ring protons, and a singlet for the methylene protons adjacent to the carboxylic acid.

-

¹³C NMR: The carbon spectrum will confirm the presence of all unique carbon atoms, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z = 173.13.

-

FTIR Spectroscopy: The infrared spectrum should display a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹).

-

Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally showing >98% purity. Melting point determination can also serve as a good indicator of purity.

Safety and Handling Precautions

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and nitrile gloves.[12][13]

-

Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile and corrosive vapors.[12][14]

-

Reagent Hazards:

-

1-Ethylpiperazine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.[13][14][15] Keep away from ignition sources.

-

Ethyl Chloroacetate / Chloroacetic Acid: Are highly toxic and corrosive. They can cause severe chemical burns upon contact and are harmful if swallowed or inhaled.[12] Handle with extreme care.

-

Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Handle with care, especially during the neutralization step which can be exothermic.

-

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations. Do not pour waste down the drain.

By following this detailed guide, researchers can confidently and safely synthesize high-purity this compound for application in pharmaceutical research and development.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Tembare, A. et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. [Link]

-

Kant, R. & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800. [Link]

-

N-ETHYL PIPERAZINE For Synthesis Safety Data Sheet. Alpha Chemika. [Link]

-

Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate. [Link]

-

The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester. PrepChem.com. [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank. [Link]

-

Optimized synthesis and characterization of ethyl N-cycloamine acetates. (2022). 62° Congresso Brasileiro de Química. [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. [Link]

-

Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceuticals (Basel). [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

Sources

- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. employees.csbsju.edu [employees.csbsju.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.nl [fishersci.nl]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 15. sigmaaldrich.com [sigmaaldrich.com]

physicochemical properties of 2-(4-Ethylpiperazin-1-yl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylpiperazin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the causality behind its chemical behavior. We delve into its structural identity, ionization constants (pKa), lipophilicity (logP/logD), and solubility, contextualizing each property within the drug discovery and development landscape. Furthermore, this guide outlines authoritative, step-by-step protocols for experimental determination and characterization, including spectroscopic and chromatographic techniques. The synthesis, characterization, and application of any novel chemical entity are critically dependent on these fundamental parameters, which collectively govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

The Central Role of Physicochemical Properties in Drug Discovery

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant rate of attrition often attributed to poor pharmacokinetic and safety profiles.[1] The physicochemical properties of a molecule are the primary determinants of its behavior within a biological system, influencing everything from oral bioavailability to target engagement.[2][3] Properties such as acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility are not merely data points but are pivotal indicators that guide compound design, formulation development, and clinical success.[4]

The piperazine scaffold, a six-membered ring containing two opposing nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[5][6] Its derivatives, including this compound, are of significant interest. Understanding the nuanced physicochemical characteristics of this specific molecule is therefore essential for any research or development program that utilizes it as a building block, fragment, or lead compound.

Caption: The interplay of physicochemical properties in drug discovery.

Chemical Identity and Structure

Properly identifying a chemical entity is the first step in any scientific investigation. This compound is a zwitterionic molecule featuring a basic ethylpiperazine moiety and an acidic carboxylic acid group.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1609404-01-4 (hydrate form) | [7] |

| Molecular Formula | C₈H₁₆N₂O₂ | [8] |

| Molecular Weight | 172.22 g/mol | [8] |

| Canonical SMILES | CCN1CCN(CC1)CC(=O)O | [8] |

| InChI | InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12) | [8] |

| InChIKey | WUEHSFSWKSCHCK-UHFFFAOYSA-N | [8] |

Core Physicochemical Properties

Ionization Constant (pKa)

3.1.1 Significance in Drug Discovery The pKa value dictates the degree of ionization of a molecule at a given pH. For this compound, which has two basic nitrogen centers and one acidic carboxylic acid group, multiple pKa values are expected. The ionization state is paramount as it directly influences aqueous solubility, membrane permeability (and thus absorption), binding to target proteins, and plasma protein binding.

3.1.2 Data and Expert Analysis Direct experimental pKa values for this specific molecule are not readily available in the literature. However, we can make authoritative estimations based on data for closely related structures. A study by Khalili et al. determined the pKa values for piperazine and several of its derivatives.[9]

-

Piperazine itself has two pKa values: pKa₁ = 9.73 and pKa₂ = 5.35 (at 298 K).[9][10]

-

1-Ethylpiperazine , which is structurally very similar to our target molecule's basic core, was also studied. The addition of an electron-donating ethyl group slightly modifies the basicity of the nitrogens.

Based on this, we can predict three pKa values for this compound:

-

pKa₁ (Carboxylic Acid): Expected to be in the range of 2.0 - 4.0 , typical for a carboxylic acid alpha to a tertiary amine.

-

pKa₂ (Tertiary Amine N1): This nitrogen is adjacent to the acetic acid group. Its basicity will be lower than the N4 nitrogen. It is expected to be in the range of 5.0 - 6.0 .

-

pKa₃ (Tertiary Amine N4): This is the nitrogen of the ethyl group. Its basicity will be similar to that of 1-ethylpiperazine, likely in the range of 9.5 - 10.0 .

At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻) and the N4-ethyl nitrogen will be protonated (NH⁺), making the molecule predominantly zwitterionic. This has profound implications for its solubility and permeability.

3.1.3 Experimental Protocol: Potentiometric Titration for pKa Determination This is the gold-standard method for experimentally determining pKa values.

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Instrumentation: Use a calibrated pH meter with a high-precision electrode. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa values, and separately with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa. Add the titrant in small, precise increments.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for precise calculation, especially for overlapping pKa values.

Lipophilicity (logP and logD)

3.2.1 Significance in Drug Discovery Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that affects permeability, metabolic stability, and promiscuity (off-target effects).[4] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

3.2.2 Data and Expert Analysis

-

Predicted XlogP: -2.2[8]

The predicted XlogP value of -2.2 indicates that the neutral form of the molecule is highly hydrophilic. This is expected due to the presence of two nitrogen atoms and a carboxylic acid group, all of which are capable of hydrogen bonding. At physiological pH 7.4, the molecule will be predominantly zwitterionic, further increasing its hydrophilicity and resulting in a very low logD value (likely <-3.0). While this high hydrophilicity may limit passive diffusion across lipid membranes, it suggests excellent aqueous solubility and potentially lower clearance by metabolic enzymes.

3.2.3 Experimental Protocol: Shake-Flask Method for logP/logD Determination This classic method directly measures the partitioning of a compound between two immiscible phases.

-

System Preparation: Prepare a biphasic system of n-octanol (pre-saturated with buffer) and an aqueous buffer of a specific pH (pre-saturated with n-octanol). For logP, a pH is chosen where the molecule is fully neutral. For logD, a relevant physiological pH (e.g., 7.4) is used.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add the second phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV (after derivatization) or LC-MS.

-

Calculation: Calculate logP or logD using the formula: logP (or logD) = log([Concentration in Octanol] / [Concentration in Aqueous]).

Aqueous Solubility

3.3.1 Significance in Drug Discovery Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[11] Poor solubility can lead to low bioavailability and challenging formulation development.

3.3.2 Data and Expert Analysis Specific experimental solubility data is not available. However, given the molecule's structure (multiple hydrogen bond donors/acceptors) and its predicted low logP and zwitterionic nature at physiological pH, this compound is expected to have high aqueous solubility . Piperazine itself is freely soluble in water.[6]

3.3.3 Experimental Protocol: Thermodynamic Solubility Assay This method determines the equilibrium solubility of a compound.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: Filter or centrifuge the samples to remove all undissolved solid.

-

Quantification: Dilute the resulting saturated supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). The measured concentration is the thermodynamic solubility at that specific pH.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity, structure, and purity of the compound.

Caption: A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise molecular structure by observing the magnetic properties of atomic nuclei. Expected ¹H NMR Signals:

-

Ethyl Group: A triplet (~1.1-1.3 ppm) for the -CH₃ and a quartet (~2.5-2.8 ppm) for the -CH₂-.

-

Piperazine Ring Protons: Multiple complex signals (multiplets) in the region of ~2.4-3.2 ppm for the four -CH₂- groups.

-

Methylene (-CH₂-COOH): A singlet at ~3.2-3.5 ppm.

-

Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm) or not observed.

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in an NMR tube.[12]

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Integrate the signals and assign peaks based on chemical shift, splitting patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental formula. Predicted m/z:

-

[M+H]⁺ (Positive Ion Mode): 173.1285

-

[M-H]⁻ (Negative Ion Mode): 171.1139

Protocol (LC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water).

-

Inject the solution into an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

-

Acquire data in both positive and negative electrospray ionization (ESI) modes.

-

Analyze the resulting mass spectrum to identify the parent ion peaks and confirm they match the calculated exact mass.

High-Performance Liquid Chromatography (HPLC) for Purity

Purpose: To separate the main compound from any impurities and quantify its purity. Expert Insight: The piperazine core lacks a strong UV chromophore, making detection at low concentrations difficult.[13] Therefore, a derivatization step is often required for sensitive UV-based quantification.[5][14][15] A common and effective agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine (if present as an impurity) or can be adapted for tertiary amines under specific conditions, forming a highly UV-active product.[13] Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.

Protocol (HPLC-UV with Derivatization):

-

Derivatization: Prepare a standard solution of the compound. Mix with a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 60°C for 30 minutes) to drive the reaction to completion.

-

Instrumentation: Use an HPLC system with a UV or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set based on the absorbance maximum of the NBD-derivative (e.g., ~340 nm).[13]

-

-

Analysis: Inject the derivatized sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Representative Synthesis

A common and efficient method for synthesizing N-substituted piperazine acetic acids is through the N-alkylation of the corresponding piperazine with a haloacetate ester, followed by saponification.[16][17]

Caption: A representative two-step synthesis workflow.

Conclusion

This compound is a highly polar, hydrophilic molecule with three potential ionization sites, leading to complex pH-dependent behavior. Its predicted properties—high aqueous solubility and low lipophilicity—suggest it is well-suited for applications where systemic exposure via aqueous formulations is desired, though its zwitterionic nature may pose challenges for passive membrane permeability. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these predictions and fully characterize the molecule. A thorough understanding and experimental determination of these foundational physicochemical properties are not merely academic exercises; they are critical, data-driven steps that inform rational drug design and de-risk the development process.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- BenchChem. (n.d.).

- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes.

- BLDpharm. (n.d.). 1609404-01-4|2-(4-Ethylpiperazin-1-yl)

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- LookChem. (2023). What are the physicochemical properties of drug?

- NTU Journal of Pure Sciences. (2022).

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- ResearchGate. (2025).

- Journal of Organic Chemistry. (1997).

- Simson Pharma Limited. (n.d.). 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid.

- PubChemLite. (n.d.). This compound hydrochloride (C8H16N2O2).

- Aladdin Scientific. (n.d.). 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid.

- PrepChem.com. (n.d.). Synthesis of 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester.

- PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid.

- BLDpharm. (n.d.). 705941-45-3|2-(4-Acetylpiperazin-1-yl)acetic acid.

- Arctom. (n.d.). CAS NO. 705941-45-3 | 2-(4-acetylpiperazin-1-yl)acetic acid.

- PubMed. (n.d.). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Google Patents. (n.d.). EP0058146B1 - 2-(4-(diphenylmethyl)-1-piperazinyl)

- Journal of Chemical & Engineering Data. (2009).

- BLDpharm. (n.d.). 626223-93-6|2-(2-(4-Ethylpiperazin-1-yl)-2-oxoethoxy)acetic acid.

- BLDpharm. (n.d.). 1353954-86-5|2-(4-Acetyl-2-methylpiperazin-1-yl)acetic acid.

- PubChem. (n.d.). 2-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]acetic acid.

- PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid.

- ResearchGate. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

- Veeprho. (n.d.). 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid.

- PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- Semantic Scholar. (2009).

- ChemicalBook. (n.d.). 2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetic acid.

- MDPI. (n.d.).

- BLDpharm. (n.d.). 171764-71-9|2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride.

- Williams, R. (n.d.).

- PubChem. (n.d.). 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride.

- Sigma-Aldrich. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. 1609404-01-4|this compound hydrate|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound hydrochloride (C8H16N2O2) [pubchemlite.lcsb.uni.lu]

- 9. uregina.ca [uregina.ca]

- 10. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. jocpr.com [jocpr.com]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. EP0058146B1 - 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)acetic acid (CAS Number: 672285-91-5)

A Core Building Block for Modern Drug Discovery

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, recognized for its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents. Its ability to confer aqueous solubility, act as a constrained diamine linker, and modulate pharmacokinetic profiles has made it an indispensable tool for drug designers. Within this context, 2-(4-Ethylpiperazin-1-yl)acetic acid emerges as a key building block, offering a reactive handle for the introduction of the N-ethylpiperazine moiety into more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists.

Physicochemical and Structural Characteristics

This compound is a substituted piperazine derivative with a carboxylic acid functional group. This bifunctional nature allows for its incorporation into target molecules through various chemical transformations, most notably amide bond formation.

| Property | Value | Source |

| CAS Number | 672285-91-5 | [1] |

| Molecular Formula | C8H16N2O2 | [1] |

| Molecular Weight | 172.23 g/mol | [2] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the N-alkylation of N-ethylpiperazine. A common and efficient method involves the reaction of N-ethylpiperazine with a haloacetic acid derivative, followed by hydrolysis of the resulting ester.

Workflow for the Synthesis of this compound

Caption: A typical synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Alkylation of N-Ethylpiperazine

-

To a solution of N-ethylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add ethyl bromoacetate (1.0 equivalent) dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-ethylpiperazin-1-yl)acetate. This intermediate can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Excess N-ethylpiperazine: Using a slight excess of the amine helps to ensure complete consumption of the electrophile (ethyl bromoacetate) and minimizes the formation of di-alkylated products.

-

Aprotic Solvent: Solvents like acetonitrile or DMF are chosen because they are inert to the reaction conditions and effectively dissolve the reactants.

-

Base: Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Step 2: Hydrolysis of the Ester

-

Dissolve the crude or purified ethyl 2-(4-ethylpiperazin-1-yl)acetate in a mixture of water and a co-solvent like ethanol or methanol.

-

Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) in water.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 5-6 with a dilute solution of hydrochloric acid. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Base Hydrolysis (Saponification): This is a standard and robust method for converting esters to carboxylic acids.

-

Acidification: The product is a zwitterionic compound, and its solubility is pH-dependent. Adjusting the pH to its isoelectric point minimizes its solubility in water, leading to precipitation and facilitating its isolation.

Applications in Drug Discovery and Development

The N-ethylpiperazine motif is a key pharmacophore in a wide range of biologically active molecules. This compound serves as a crucial starting material or intermediate for the synthesis of these complex pharmaceutical agents. The piperazine ring can improve the pharmacokinetic properties of a drug candidate by increasing its polarity and aqueous solubility, which can lead to better oral bioavailability. Furthermore, the tertiary amine in the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with biological targets.

Examples of Drug Classes Incorporating the Piperazine Moiety:

-

Antipsychotics: Many atypical antipsychotics feature a piperazine ring that is thought to contribute to their unique receptor binding profiles.

-

Antidepressants: The piperazine scaffold is present in several antidepressants, where it often forms part of the pharmacophore responsible for interacting with serotonin or norepinephrine transporters.

-

Anticancer Agents: A number of kinase inhibitors used in oncology contain a piperazine moiety, which often plays a role in binding to the ATP-binding pocket of the target kinase.

-

GlyT-1 Inhibitors: Derivatives of piperazinyl acetic acids have been investigated as potent glycine transporter-1 (GlyT-1) inhibitors, a potential therapeutic strategy for schizophrenia.[3]

While a specific marketed drug directly synthesized from this compound is not prominently featured in publicly available literature, the frequent appearance of the N-ethylpiperazine group in drug candidates highlights the importance of this building block. For instance, the synthesis of Infigratinib, a kinase inhibitor, starts from N-ethylpiperazine.[4] The acetic acid handle on the title compound provides a more direct route for its incorporation via amide coupling.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is suitable for determining the purity of this compound and for monitoring reaction progress.

Workflow for HPLC Analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Suggested HPLC Method Parameters (based on similar compounds):

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar and moderately polar analytes. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A gradient elution from high aqueous to high organic content is often effective for separating polar starting materials from less polar products and impurities. The acidic modifier improves peak shape for the basic piperazine moiety. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | The molecule lacks a strong chromophore, so detection at low UV wavelengths is necessary. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

Self-Validating System: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. The use of a suitable internal or external standard is crucial for accurate quantification.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (typically complex multiplets), and the methylene protons adjacent to the carboxylic acid.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-H and C-N stretching vibrations.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend cold-chain transportation and storage.[5][6]

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the desirable properties conferred by the N-ethylpiperazine moiety make it a frequently utilized reagent for the construction of complex molecular architectures with therapeutic potential. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective and safe application in the research and development of new medicines.

References

-

Arctom Scientific. CAS NO. 1609404-01-4 | this compound hydrate. Available from: [Link]

-

Chemical-Suppliers.com. This compound | CAS 672285-91-5. Available from: [Link]

-

Smith G, Ruhland T, Mikkelsen G, et al. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorg Med Chem Lett. 2004;14(15):4027-4030. Available from: [Link]

-

de Goeij J, van den Bos J, van der Meulen N. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. J Pharm Biomed Anal. 2004;34(1):123-8. Available from: [Link]

-

Pati HN, Mishra BK, Satam VS. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. 2009;2009(3):M607. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Trifiró G, Cazzola M, Calzetta L, Rogliani P. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(7):1018. Available from: [Link]

-

Kamberi M, Riley CM, Ma X, Chen S, Huang WC. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. J Pharm Biomed Anal. 2004;34(1):123-8. Available from: [Link]

-

Veeprho. 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1609404-01-4|this compound hydrate|BLD Pharm [bldpharm.com]

- 6. 626223-93-6|2-(2-(4-Ethylpiperazin-1-yl)-2-oxoethoxy)acetic acid|BLD Pharm [bldpharm.com]

The Definitive Guide to the Structural Elucidation of 2-(4-Ethylpiperazin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Analytical Challenge

The molecule 2-(4-Ethylpiperazin-1-yl)acetic acid presents a clear and logical puzzle for the analytical chemist. Its structure comprises several distinct spin systems and functional groups: an ethyl group, a piperazine ring, and an acetic acid moiety. The primary objective of structural elucidation is to unambiguously confirm the connectivity and chemical environment of each atom within this structure. This guide will systematically deconstruct the molecule using a suite of modern spectroscopic techniques, demonstrating how their orthogonal data streams converge to a single, validated structural assignment.

Our approach is not merely a sequence of steps but a logical workflow, where each experiment is designed to answer specific questions raised by the previous one. We begin with techniques that reveal the functional groups and molecular mass, followed by a deep dive into the molecular skeleton and connectivity using advanced NMR methods.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the intricacies of NMR, we first establish the molecular formula and identify the key functional groups. This foundational data provides the necessary context for interpreting the more complex NMR spectra.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the first-line technique to determine the molecular weight and elemental formula of an unknown compound. For this compound (C₈H₁₆N₂O₂), the exact mass is 172.1212 g/mol .

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): An Electrospray Ionization (ESI) mass spectrum, run in positive ion mode, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 173.1285. Given the presence of two nitrogen atoms, the nominal molecular weight is an even number (172), adhering to the Nitrogen Rule.

-

Key Fragmentation Patterns: The fragmentation pattern provides a roadmap of the molecule's structure. Cleavage of bonds alpha to the nitrogen atoms is a dominant pathway for piperazine derivatives.[1][2]

-

Loss of the Ethyl Group: Cleavage of the ethyl group from the N4 nitrogen would result in a fragment at m/z 143 [M-29]⁺.

-

Piperazine Ring Fragmentation: A characteristic fragmentation of the piperazine ring involves cleavage to produce ions at m/z 56, 70, and 85, corresponding to various fragments of the ethylpiperazine core.[1]

-

Loss of Carboxylic Acid Group: Alpha cleavage can lead to the loss of the carboxymethyl group, resulting in the stable N-ethylpiperazine cation at m/z 113.

-

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement is a possibility for carboxylic acids, though other fragmentation pathways are likely to dominate.[3][4]

-

Table 1: Predicted Key Mass Spectrometry Fragments

| m/z (Predicted) | Assignment | Fragmentation Pathway |

| 173.1 | [M+H]⁺ | Protonated Molecular Ion |

| 143.1 | [M - CH₂CH₃]⁺ | Loss of the ethyl group |

| 113.1 | [M - CH₂COOH + H]⁺ | Loss of the acetic acid moiety |

| 85.1 | [C₅H₁₃N]⁺ | Piperazine ring fragment |

| 70.1 | [C₄H₈N]⁺ | Piperazine ring fragment |

| 56.1 | [C₃H₆N]⁺ | Piperazine ring fragment |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid ensures protonation for positive ion mode ESI.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50 - 500.

-

Data Acquisition: Full scan for molecular ion identification, followed by a data-dependent MS/MS experiment to obtain fragmentation data on the most intense ions.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Predicted FT-IR Absorptions: The spectrum of this compound would be characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which will partially obscure the C-H stretching region. This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[5][6]

-

C-H Stretch (Aliphatic): Sharp to medium intensity peaks between 2850 and 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl group, piperazine ring, and the methylene of the acetic acid group.[7][8]

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band typically found between 1700 and 1730 cm⁻¹.[5][9]

-

C-N Stretch (Tertiary Amine): Medium to weak absorptions in the 1000-1250 cm⁻¹ region. These are often difficult to assign definitively in a complex molecule.

-

C-O Stretch (Carboxylic Acid): A medium intensity band found in the 1210-1320 cm⁻¹ range.[5]

Table 2: Predicted Characteristic FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium to Strong |

| 1730 - 1700 | C=O Stretch (Carboxylic Acid) | Strong, Sharp |

| 1320 - 1210 | C-O Stretch (Carboxylic Acid) | Medium |

| 1250 - 1000 | C-N Stretch (Amine) | Weak to Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structure elucidation, revealing the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the molecular puzzle. All predicted chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm, in accordance with IUPAC recommendations.[10][11]

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule.

Predicted ¹H NMR Spectrum (in D₂O):

-

Ethyl Group (A₂B₃ system):

-

A quartet at approximately 2.6-2.8 ppm, integrating to 2H, corresponding to the methylene protons (-N-CH₂ -CH₃). The splitting is due to coupling with the adjacent methyl protons.

-

A triplet at approximately 1.0-1.2 ppm, integrating to 3H, for the methyl protons (-CH₂-CH₃ ).

-

-

Piperazine Ring (A₂B₂C₂D₂ system):

-

The eight protons on the piperazine ring are diastereotopic and will likely appear as a complex series of multiplets. We can predict two broad regions:

-

Protons on carbons adjacent to the N-ethyl group (positions 3 and 5) will be in the range of 2.5-2.7 ppm.

-

Protons on carbons adjacent to the N-acetic acid group (positions 2 and 6) will be slightly downfield, around 2.7-2.9 ppm.

-

-

-

Acetic Acid Methylene:

-

A singlet at approximately 3.2-3.4 ppm, integrating to 2H, for the methylene protons adjacent to the carboxyl group (-N-CH₂ -COOH). This is a singlet because there are no adjacent protons.

-

-

Carboxylic Acid Proton:

-

The acidic proton (-COOH) would appear as a very broad singlet far downfield (10-12 ppm) in an organic solvent like CDCl₃. However, in D₂O, this proton will exchange with deuterium and the signal will disappear, which is a key diagnostic test for acidic protons.[4]

-

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₂-CH₃ | 1.0 - 1.2 | Triplet (t) | 3H |

| -N-CH₂ -CH₃ | 2.6 - 2.8 | Quartet (q) | 2H |

| Piperazine Protons (x8) | 2.5 - 2.9 | Multiplet (m) | 8H |

| -N-CH₂ -COOH | 3.2 - 3.4 | Singlet (s) | 2H |

| -COOH (in CDCl₃) | 10.0 - 12.0 | Broad (br s) | 1H |

¹³C NMR Spectroscopy: Identifying the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

-

Ethyl Group:

-

CH₃: ~12 ppm

-

CH₂: ~52 ppm

-

-

Piperazine Ring:

-

The four chemically non-equivalent carbons of the piperazine ring will appear in the range of 50-60 ppm. Carbons adjacent to the more electron-withdrawing acetic acid group may be slightly downfield compared to those adjacent to the ethyl group.

-

-

Acetic Acid Moiety:

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| -CH₂-C H₃ | ~12 |

| -N-C H₂-CH₃ | ~52 |

| Piperazine Carbons | 50 - 60 |

| -N-C H₂-COOH | 58 - 60 |

| -C OOH | 175 - 180 |

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). D₂O is often a good choice for zwitterionic compounds.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters: Standard proton acquisition parameters with a 90° pulse, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Water suppression may be necessary if using D₂O.

-

-

¹³C NMR Acquisition:

-

Instrument: Same as for ¹H NMR.

-

Parameters: Standard proton-decoupled carbon acquisition (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the molecular fragments.

Workflow for Structure Elucidation

Caption: Workflow for Spectroscopic Structure Elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

Expected Correlations: A cross-peak will be observed between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group, confirming the ethyl fragment. Complex cross-peaks within the 2.5-2.9 ppm region will confirm the connectivity within the piperazine ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.

-

Expected Correlations: The HSQC spectrum will definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4. For example, the proton quartet at ~2.7 ppm will show a cross-peak to the carbon signal at ~52 ppm. This is essential for assigning the crowded piperazine region.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall molecular structure. It shows correlations between protons and carbons that are separated by 2 or 3 bonds.

-

Expected Key Correlations:

-

The protons of the ethyl methylene group (~2.7 ppm) will show a correlation to the carbons of the piperazine ring, confirming the attachment of the ethyl group to the nitrogen.

-

The protons of the acetic acid methylene group (~3.3 ppm) will show a correlation to the piperazine ring carbons on one side and to the carbonyl carbon (~177 ppm) on the other. This is the critical correlation that connects the acetic acid moiety to the piperazine ring.

-

Protons on the piperazine ring will show correlations to other carbons within the ring and to the carbons of the ethyl and acetic acid methylene groups, confirming the N-substitution pattern.

-

-

Key HMBC Correlations

Caption: Key expected HMBC correlations for structure confirmation.

Conclusion: A Unified Structural Assignment

By systematically applying Mass Spectrometry, FT-IR Spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of this compound. The MS data establishes the molecular formula, and the FT-IR confirms the presence of the carboxylic acid and aliphatic moieties. The ¹H and ¹³C NMR spectra provide the inventory of all proton and carbon environments. Finally, the COSY, HSQC, and HMBC experiments act as the definitive proof, connecting all the individual fragments and confirming the precise atomic connectivity. This integrated analytical approach exemplifies a robust and self-validating methodology for the structural determination of novel small molecules in a research and drug development setting.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Problems in Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Available at: [Link]

-

Wiley Online Library. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. Available at: [Link]

-

IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. UCSB NMR Facility. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

The University of Burdwan. (n.d.). The features of IR spectrum. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Piperazine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Acetic acid [webbook.nist.gov]

- 9. matrixscientific.com [matrixscientific.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Ethylpiperazin-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Ethylpiperazin-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical properties, explore plausible synthetic routes based on established methodologies for analogous structures, discuss analytical techniques for its characterization, and examine its potential therapeutic applications, drawing insights from related piperazine derivatives.

Core Molecular Attributes

This compound belongs to the piperazine class of compounds, which are well-represented in numerous approved drugs due to their favorable pharmacokinetic properties. The presence of a tertiary amine, a carboxylic acid, and an ethyl group on the piperazine ring bestows upon it specific physicochemical characteristics that are crucial for its biological activity and formulation development.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for analytical characterization, particularly mass spectrometry.

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Hydrated Form Formula | C₈H₁₈N₂O₃[1] |

| Hydrated Form Molecular Weight | 190.24 g/mol [1] |

Note: The molecular weight and formula for the anhydrous form have been calculated based on the hydrated form's formula.

Synthesis and Purification

Proposed Synthetic Pathway: N-Alkylation

A robust and widely employed method for the synthesis of such compounds is the N-alkylation of the corresponding piperazine derivative. In this case, 1-ethylpiperazine would serve as the starting material, reacting with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Caption: Proposed N-alkylation synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 1-ethylpiperazine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium carbonate (2-3 equivalents).

-

Addition of Alkylating Agent: Slowly add a solution of chloroacetic acid (1-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To ensure the identity, purity, and stability of the synthesized this compound, a suite of analytical techniques should be employed.

| Analytical Method | Purpose | Expected Observations |

| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the ethyl group, piperazine ring protons, and the methylene protons of the acetic acid moiety. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used.[2] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and C-N bonds. |

Potential Applications in Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] The incorporation of an ethyl group and an acetic acid moiety onto this scaffold suggests several potential areas of application.

Central Nervous System (CNS) Disorders

Derivatives of piperazinyl acetic acids have been investigated as inhibitors of the glycine transporter 1 (GlyT-1).[4] Inhibition of GlyT-1 can elevate glycine levels in the brain, which may be a therapeutic strategy for conditions like schizophrenia.[4] The structural similarity of this compound to known GlyT-1 inhibitors makes this a promising area for investigation.

Oncology

Numerous piperazine-containing compounds have been developed as anticancer agents.[5] These compounds often target specific kinases or other signaling pathways involved in cancer cell proliferation.[5] The potential of this compound as a scaffold for the development of novel kinase inhibitors or as a cytotoxic agent warrants further exploration.

Caption: Potential mechanism of action in oncology via RTK inhibition.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the proven track record of the piperazine scaffold in drug discovery make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of derivatives of this compound, particularly in the areas of CNS disorders and oncology. A thorough investigation of its pharmacokinetic and pharmacodynamic properties will be crucial in advancing any potential lead compounds toward clinical development.

References

-

Di S, G. P., & Scafato, P. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5897. [Link]

-

Jain, A., et al. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. ACS Omega, 7(38), 33994–34005. [Link]

-

Pinard, E., et al. (2008). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134–5138. [Link]

-

Reddy, T. S., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 114. [Link]

Sources

- 1. 1609404-01-4|this compound hydrate|BLD Pharm [bldpharm.com]

- 2. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 2-(4-Ethylpiperazin-1-yl)acetic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet to offer insights into the underlying physicochemical principles and provides robust, field-proven methodologies for empirical solubility determination.

The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties, with solubility being a cornerstone. The solubility of an active pharmaceutical ingredient (API) in different solvents governs critical processes such as synthesis, purification, crystallization, and the formulation of the final dosage form.[1] For this compound, a molecule of interest in medicinal chemistry, a thorough understanding of its solubility profile is paramount for efficient and successful development.

This guide will delve into the structural attributes of this compound, predict its solubility trends in a range of organic solvents, and provide a detailed, validated protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility Trends of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a substituted piperazine derivative with distinct structural features that dictate its interaction with various solvents:

-

The Piperazine Ring: A six-membered heterocyclic amine, piperazine itself is highly soluble in polar solvents like water and alcohols due to the two nitrogen atoms that can participate in hydrogen bonding.[2][3]

-

The Ethyl Group: The N-ethyl substitution on the piperazine ring introduces a degree of lipophilicity, which may enhance solubility in less polar organic solvents compared to the parent piperazine.

-

The Acetic Acid Moiety: The carboxylic acid group is a key determinant of solubility. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. Furthermore, its acidic nature means that the overall charge of the molecule, and thus its solubility, can be significantly influenced by the pH of the medium.

Based on these structural components, we can predict the following solubility trends:

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Example | Polarity Index | Predicted Solubility Trend | Rationale |

| Polar Protic | Methanol | 5.1 | High | The hydroxyl group can hydrogen bond with the piperazine nitrogens and the carboxylic acid group. |

| Ethanol | 4.3 | High | Similar to methanol, ethanol is a good hydrogen bonding solvent. | |

| Acetic Acid | 6.2 | Very High | The acidic nature of the solvent can protonate the basic piperazine nitrogens, forming a soluble salt.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | A strong polar solvent capable of dissolving a wide range of compounds. |

| Acetone | 5.1 | Moderate | The carbonyl group can act as a hydrogen bond acceptor. | |

| Ethyl Acetate | 4.4 | Low to Moderate | Less polar than acetone, solubility is expected to be lower. | |

| Non-Polar | Dichloromethane | 3.1 | Low | Limited ability to form strong interactions with the polar functional groups of the molecule. |

| Toluene | 2.4 | Very Low | Aromatic, non-polar solvent with weak interactions. | |

| Hexane | 0.1 | Insoluble | Aliphatic, non-polar solvent, unlikely to dissolve the polar compound. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While theoretical predictions are useful, empirical determination is essential for accurate data. The shake-flask method, developed by Higuchi and Connors, remains the gold standard for measuring thermodynamic solubility due to its reliability.[5][6][7]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the supernatant is quantified.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination method.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-